2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 144677-15-6
VCID: VC21097204
InChI: InChI=1S/C6H10N4O/c1-4-3-8-10-5(4)2-6(11)9-7/h3H,2,7H2,1H3,(H,8,10)(H,9,11)
SMILES: CC1=C(NN=C1)CC(=O)NN
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

CAS No.: 144677-15-6

Cat. No.: VC21097204

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide - 144677-15-6

Specification

CAS No. 144677-15-6
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
Standard InChI InChI=1S/C6H10N4O/c1-4-3-8-10-5(4)2-6(11)9-7/h3H,2,7H2,1H3,(H,8,10)(H,9,11)
Standard InChI Key GFIIXHQEZLASEG-UHFFFAOYSA-N
SMILES CC1=C(NN=C1)CC(=O)NN
Canonical SMILES CC1=C(NN=C1)CC(=O)NN

Introduction

Structural Chemistry and Physical Properties

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (CAS No.: 144677-15-6) is a pyrazole derivative containing a hydrazide functional group. The compound consists of a 4-methyl-1H-pyrazole ring with an acetohydrazide substituent at the 5-position. Its structural composition includes a five-membered heterocyclic ring with two adjacent nitrogen atoms (characteristic of pyrazoles) and a methyl substituent at the 4-position. The acetohydrazide group (-CH₂-CO-NH-NH₂) extends from the 5-position of the pyrazole ring, providing a reactive terminal amino group that can participate in various chemical transformations.

Structural Isomers and Related Compounds

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is part of a family of structurally similar compounds that differ in the position of substituents or the attachment point of the acetohydrazide group. Understanding these relationships is crucial for structure-activity correlation studies.

Comparison with Structural Isomers

Table 2 compares key properties of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with its structural isomers:

CompoundCAS NumberMolecular WeightKey Structural DifferenceReference
2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide144677-15-6154.17 g/molAcetohydrazide at C-5, methyl at C-4
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide57245-91-7154.17 g/molAcetohydrazide at C-5, methyl at C-3
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide7018408154.17 g/molAcetohydrazide at N-1, methyl at C-4
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride1256264-87-5191.62 g/molAmino group at C-4, acetohydrazide at N-1
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide895930-77-5199.17 g/molNitro group at C-3, methyl at C-4, acetohydrazide at N-1

These structural variations can significantly influence the physical, chemical, and biological properties of these compounds, providing opportunities for developing compounds with optimized profiles for specific applications.

Synthetic Applications and Chemical Reactivity

The reactivity profile of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide makes it a valuable intermediate in the synthesis of more complex heterocyclic systems with potential biological activities.

As a Synthetic Precursor for Heterocyclic Compounds

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide can serve as a building block for the synthesis of various heterocyclic systems through reactions of its hydrazide functionality:

  • Synthesis of 1,3,4-Oxadiazoles: Through cyclization reactions with aldehydes and subsequent oxidation .

  • Formation of 1,3,4-Thiadiazoles: Similar to the synthesis described for related compounds, through reaction with carbon disulfide under basic conditions followed by acidification .

  • Preparation of Pyrazolyl-Triazoles: Through cyclization with aldehydes as demonstrated with similar pyrazole hydrazides .

  • Synthesis of Schiff Bases: Through condensation with various aromatic aldehydes to form hydrazones with potential biological activities .

Reaction with Aldehydes and Ketones

The reactivity of the hydrazide group allows for condensation reactions with carbonyl compounds. For example, similar to the reaction described for related compounds, 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide can react with aromatic aldehydes to form arylidene derivatives, potentially existing as E/Z isomers .

Table 3: Potential Products from Reactions of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Reaction TypeReagentPotential ProductPotential Application
CondensationAromatic aldehydesSchiff bases/hydrazonesAntimicrobial agents, metal chelating agents
CyclizationCS₂/KOH1,3,4-thiadiazole derivativesAntimicrobial, anticonvulsant activities
CyclizationCarboxylic acids1,3,4-oxadiazole derivativesAntifungal, antibacterial activities
AcylationAcyl chloridesN'-acyl derivativesEnhanced bioavailability, stability
HeterocyclizationIsothiocyanatesTriazole-thione derivativesAntitubercular activity

Analytical Characterization and Identification

The structural characterization of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide typically involves multiple analytical techniques. Based on the characterization methods applied to similar compounds, the following spectroscopic features would be expected:

Spectroscopic Profiles

  • IR Spectroscopy: Characteristic absorption bands would include:

    • NH stretching (3200-3400 cm⁻¹)

    • C=O stretching (1650-1700 cm⁻¹) corresponding to the hydrazide carbonyl group

    • C=N stretching (1600-1650 cm⁻¹) from the pyrazole ring

  • ¹H NMR Spectroscopy: Expected characteristic signals would include:

    • Methyl protons (CH₃) at approximately 2.2-2.5 ppm (singlet)

    • Methylene protons (CH₂) at approximately 3.5-4.0 ppm (singlet)

    • Pyrazole C-H at approximately 5.9-6.1 ppm (singlet)

    • NH and NH₂ protons typically at 4.5-9.5 ppm (broad signals)

  • ¹³C NMR Spectroscopy: Key carbon signals would be expected at:

    • Methyl carbon (10-15 ppm)

    • Methylene carbon (30-40 ppm)

    • Pyrazole ring carbons (105-150 ppm)

    • Carbonyl carbon (approximately 165-175 ppm)

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak at m/z 154 corresponding to the molecular weight, with fragmentation patterns characteristic of pyrazole derivatives and hydrazides.

Current Research and Future Directions

Current research on pyrazole derivatives, including compounds structurally similar to 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, demonstrates several promising areas for future investigation:

Research Trends

  • Medicinal Chemistry Applications: Development of new derivatives with enhanced biological activities through structural modifications of the basic scaffold .

  • Synthetic Methodology Improvements: Development of more efficient, green synthetic routes to pyrazole-hydrazide derivatives with higher yields and purity .

  • Biological Activity Screening: Comprehensive evaluation of anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole-hydrazide derivatives .

  • Structure-Activity Relationship Studies: Detailed investigation of how structural modifications affect biological activity, potentially leading to more potent and selective compounds .

Future Research Directions

Potential areas for future research on 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide include:

  • Development of more selective derivatives targeting specific diseases

  • Exploration of metal complexes with enhanced biological activities

  • Investigation of combination effects with established drugs

  • Development of novel drug delivery systems incorporating this compound

  • Computational studies to predict biological activities and optimize structural features

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